rac 4-Nitro Deprenyl Hydrochloride

Descripción general

Descripción

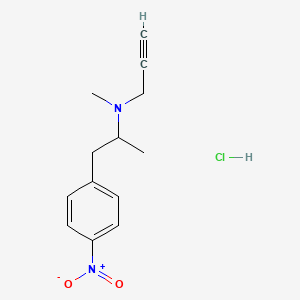

Rac 4-Nitro Deprenyl Hydrochloride is a labeled 4-Nitrodeprenyl . It is a derivative of Deprenyl and acts as a monoamine oxidase-B inhibitor . This compound can be useful in treating diabetes, obesity, and/or cardiometabolic disorders such as hypertension, dyslipidemias, high blood pressure, and insulin resistance .

Aplicaciones Científicas De Investigación

Environmental Contaminant Degradation

A study by Kitagawa, Kimura, and Kamagata (2004) explored the genetic basis of the degradation of p-Nitrophenol (4-NP), a known environmental contaminant used in medicine and pesticide manufacturing. The research identified a novel 4-NP degradation gene cluster in Rhodococcus opacus SAO101, suggesting potential applications in environmental bioremediation (Kitagawa et al., 2004).

Structural Characterization in Chemistry

Thoß, Seidel, Oppel, and Feigel (2010) conducted a study on the structural characterization of racemic forms of 1,1′-bi-(2-naphthol) monopivalate and its 6-nitro derivative, providing insights into molecular structures that are crucial for understanding chemical reactions and designing new compounds (Thoß et al., 2010).

Neuroprotective Applications

Research by Hara et al. (2006) discussed the neuroprotective properties of R-(-)-Deprenyl, a related compound to rac 4-Nitro Deprenyl Hydrochloride. This compound was shown to prevent certain cell death pathways in neurological disorders, suggesting potential therapeutic applications in neurodegenerative diseases (Hara et al., 2006).

Estrogen Receptor Research

Chae, Gibson, and Korach (1991) investigated the estrogen receptor stereochemistry, focusing on the binding affinity and biological activity of different compounds, including racemic mixtures. This research contributes to our understanding of hormonal interactions at the molecular level, which could be relevant in designing targeted therapies for hormonal disorders (Chae et al., 1991).

Radiopharmaceutical Development

Cohien et al. (1989) explored the preparation and properties of specific racemic compounds for potential use as radiopharmaceuticals. This research indicates the role of this compound derivatives in developing diagnostic tools and treatments in nuclear medicine (Cohien et al., 1989).

Mecanismo De Acción

Target of Action

The primary target of rac 4-Nitro Deprenyl Hydrochloride is the B-isoform of monoamine oxidase (MAO-B) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine and serotonin in the brain.

Mode of Action

this compound acts as a selective and irreversible inhibitor of the MAO-B enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain. This can lead to enhanced neurotransmission and improved neurological function .

Biochemical Pathways

The inhibition of the MAO-B enzyme by this compound affects several biochemical pathways. It increases the concentration of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission . Additionally, it may have neuroprotective properties, potentially preventing the toxicity of certain selective neurotoxins .

Pharmacokinetics

As a derivative of deprenyl, it may share similar pharmacokinetic properties, including good absorption and distribution in the body .

Result of Action

The increased availability of monoamine neurotransmitters resulting from the inhibition of the MAO-B enzyme by this compound can lead to improved neurological function. This can be beneficial in the treatment of conditions such as cardiometabolic disorders, diabetes, and obesity .

Análisis Bioquímico

Biochemical Properties

“rac 4-Nitro Deprenyl Hydrochloride” acts as a monoamine oxidase-B inhibitor . This means it can interact with the enzyme monoamine oxidase-B, inhibiting its activity. This interaction can be beneficial in the treatment of certain conditions such as cardiometabolic disorders, diabetes, and obesity .

Cellular Effects

The inhibition of monoamine oxidase-B by “this compound” can have various effects on cells. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of “this compound” involves its interaction with monoamine oxidase-B. By inhibiting this enzyme, “this compound” can potentially influence various biochemical processes, including changes in gene expression .

Propiedades

IUPAC Name |

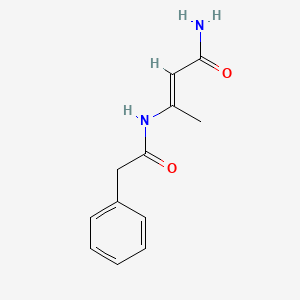

N-methyl-1-(4-nitrophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZXXMVBTPEPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858183 | |

| Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13571-00-1 | |

| Record name | N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)